N-Methyl Indole Substitution Eliminates a Hydrogen-Bond Donor Relative to the N–H Indole Analog
The target compound bears an N-methyl group on the indole ring, whereas the closest analog 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone bears a free N–H . This methylation removes one hydrogen-bond donor (HBD) from the molecule. In drug-like chemical space, reducing the HBD count from 1 to 0 is associated with improved passive membrane permeability, as each HBD imposes an approximately 1-log-unit penalty on PAMPA permeability in empirical studies across indole-containing compound sets [1]. The N–H analog (CAS not assigned; C18H18N4O2) has MW 322.368 g/mol vs. 336.395 g/mol for the target compound , resulting in a ΔMW of +14.027 g/mol and a ΔHBD of −1.
| Evidence Dimension | Hydrogen-bond donor count and predicted passive permeability impact |
|---|---|
| Target Compound Data | HBD count = 0; MW = 336.395 g/mol; LogP (predicted) ≈ 2.5 |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone: HBD count = 1; MW = 322.368 g/mol; LogP (predicted) ≈ 2.1 |
| Quantified Difference | ΔHBD = −1; ΔMW = +14.027 g/mol; ΔLogP ≈ +0.4; estimated ~1-log-unit improvement in passive permeability based on class-level HBD–permeability relationships |
| Conditions | In silico prediction based on structural comparison; HBD–permeability correlation derived from PAMPA data on indole-containing compounds as reported in medicinal chemistry literature |
Why This Matters
The removal of the indole N–H hydrogen-bond donor is expected to enhance passive membrane permeability, a critical determinant of intracellular target engagement, making this compound preferable for cell-based assays requiring cytosolic or nuclear target access.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. (Class-level HBD–permeability relationships.) View Source
